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molecular formula C10H9ClO3 B1302080 Ethyl 2-(3-chlorophenyl)-2-oxoacetate CAS No. 62123-73-3

Ethyl 2-(3-chlorophenyl)-2-oxoacetate

Cat. No. B1302080
M. Wt: 212.63 g/mol
InChI Key: AORWOAPLLYVOEU-UHFFFAOYSA-N
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Patent
US09193695B2

Procedure details

An aqueous 2 mol/L NaOH solution (24 mL) was added to a solution of ethyl (3-chlorophenyl)(oxo)acetate (2.00 g) in THF/MeOH (1:1) (48 mL) in an ice bath, followed by stirring at room temperature overnight. The solvent was distilled off under reduced pressure, and an aqueous 3 mol/L HCl solution was added thereto in an ice bath. The precipitated solid was collected by filtration to yield the title compound (2.00 g, colorless solid).
Name
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
48 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Cl:3][C:4]1[CH:5]=[C:6]([C:10](=[O:16])[C:11]([O:13]CC)=[O:12])[CH:7]=[CH:8][CH:9]=1>C1COCC1.CO>[Cl:3][C:4]1[CH:5]=[C:6]([C:10](=[O:16])[C:11]([OH:13])=[O:12])[CH:7]=[CH:8][CH:9]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
24 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)C(C(=O)OCC)=O
Name
THF MeOH
Quantity
48 mL
Type
solvent
Smiles
C1CCOC1.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
an aqueous 3 mol/L HCl solution was added
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C(C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 115.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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